

How to prepare and solubilize S 38093 for experimental use.

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Compound of Interest

Compound Name: S 38093

Cat. No.: B1663443

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Application Notes and Protocols: S-38093

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-38093 is a potent and brain-penetrant histamine H3 receptor antagonist and inverse agonist. [1][2] It is under investigation for its potential therapeutic effects in a variety of neurological and psychiatric disorders, owing to its ability to modulate the release of several key neurotransmitters in the central nervous system. These application notes provide detailed protocols for the preparation and solubilization of S-38093 for both in vitro and in vivo experimental use, along with a summary of its pharmacological properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of S-38093 is essential for its proper handling and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₂	
Molecular Weight	288.38 g/mol	[3]
CAS Number	862896-30-8	[1]
Appearance	Solid	[4]
Solubility	DMSO: 55 mg/mL (190.72 mM)	[2]

Experimental Protocols

Preparation of S-38093 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of S-38093 in dimethyl sulfoxide (DMSO).

Materials:

- S-38093 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)[2]

Procedure:

- Tare the microcentrifuge tube: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

- **Weigh S-38093:** Carefully weigh out the desired amount of S-38093 powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.88 mg of S-38093 (Molecular Weight = 288.38 g/mol).
- **Add DMSO:** Add the calculated volume of DMSO to the tube containing the S-38093 powder. For a 10 mM solution with 2.88 mg of S-38093, add 1 mL of DMSO.
- **Solubilization:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[2]
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the S-38093 stock solution to prepare working solutions for cell-based assays.

Materials:

- 10 mM S-38093 stock solution in DMSO
- Sterile cell culture medium appropriate for the cell line being used
- Sterile microcentrifuge tubes

Procedure:

- **Determine the final desired concentration:** Identify the final concentration of S-38093 required for your experiment.
- **Serial Dilution:** Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

- **Vehicle Control:** Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without S-38093. This is essential to distinguish the effects of the compound from those of the solvent.
- **Application to Cells:** Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with the experiment.

Preparation of S-38093 for In Vivo Oral Administration

This protocol provides guidance on preparing S-38093 for oral administration in animal models, such as mice. The dosages mentioned in the literature for oral administration in mice range from 0.3 mg/kg to 3 mg/kg.[5]

Materials:

- 10 mM S-38093 stock solution in DMSO
- Vehicle for oral gavage (e.g., purified water, saline, or a mixture of Tween 80 and PBS)[4]
- Sterile tubes for dilution

Procedure:

- **Calculate the required dose:** Determine the total dose of S-38093 needed based on the body weight of the animal and the desired dosage (mg/kg).
- **Dilute the stock solution:** Dilute the 10 mM S-38093 stock solution in the chosen vehicle to the final desired concentration for oral gavage. The final volume for oral gavage in mice is typically around 100-200 μ L.
- **Vehicle Preparation:** If using a Tween 80/PBS vehicle, a common method is to first emulsify the required volume of the DMSO stock solution in a small amount of Tween 80, and then slowly add PBS to the final volume.[4] A final concentration of 1% Tween 80 is generally considered non-toxic.[4]
- **Vehicle Control:** Prepare a vehicle control solution containing the same concentrations of DMSO and any other vehicle components (e.g., Tween 80, PBS) without S-38093.

- Administration: Administer the prepared S-38093 solution or vehicle control to the animals via oral gavage.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for S-38093.

Table 1: Receptor Binding Affinity (Ki) and Antagonist Activity (KB)

Species	Receptor	Ki (μM)	KB (μM)
Rat	H3	8.8	-
Mouse	H3	1.44	0.65
Human	H3	1.2	0.11

Source:[1][2]

Table 2: Inverse Agonist Activity (EC₅₀)

Species	Receptor	EC ₅₀ (μM)
Rat	H3	9.0
Human	H3	1.7

Source:[1]

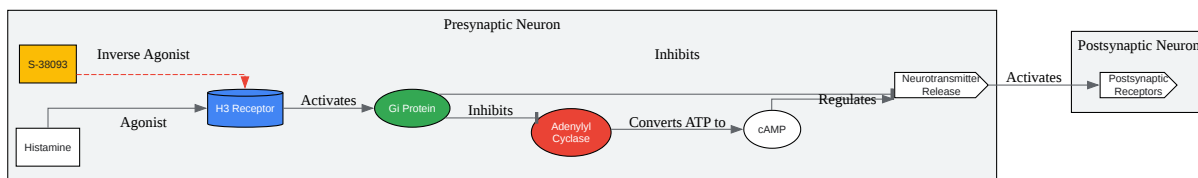
Table 3: Effective In Vivo Doses in Rodent Models

Animal Model	Effect	Effective Dose (p.o.)
Mice	Increased hippocampal neurogenesis	0.3, 1, and 3 mg/kg/day
Rats	Improved spatial working memory	0.1 mg/kg
Rats	Cognition enhancement (object recognition)	0.3 and 1 mg/kg
Rats	Arousal properties	3 and 10 mg/kg

Source: [5][6]

Visualizations

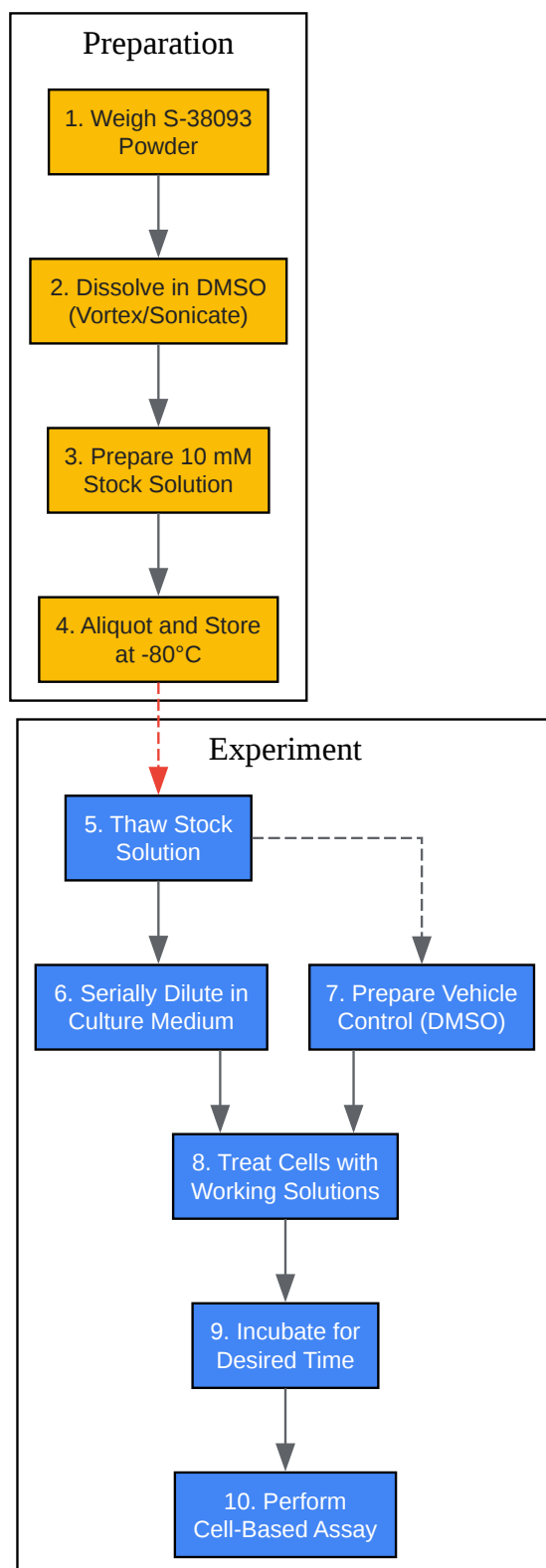
Signaling Pathway of S-38093



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Caption: Signaling pathway of S-38093 as a histamine H3 receptor inverse agonist.

Experimental Workflow for In Vitro Assays



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- To cite this document: BenchChem. [How to prepare and solubilize S 38093 for experimental use.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663443#how-to-prepare-and-solubilize-s-38093-for-experimental-use>]

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